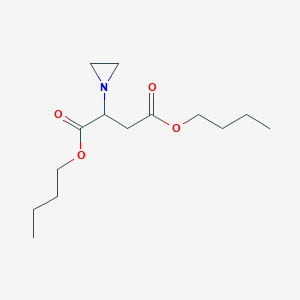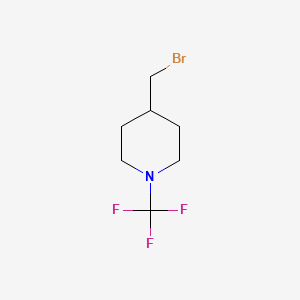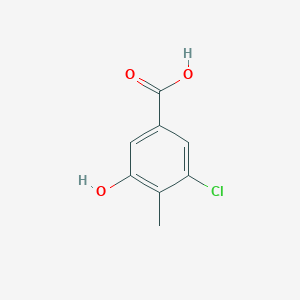![molecular formula C12H8BrN3 B13968242 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyrrolopyrazines This compound is characterized by the presence of a bromophenyl group attached to the pyrrolo[2,3-b]pyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the condensation of 3-bromobenzaldehyde with 2,3-diaminopyridine. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide. The reaction mixture is heated to around 90°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain molecular targets involved in cancer cell proliferation.
Materials Science: It is also being explored for its nonlinear optical properties, which make it a candidate for applications in optoelectronic devices.
Biological Research: The compound’s interactions with DNA and its potential as a DNA sensor are areas of active research.
Wirkmechanismus
The mechanism of action of 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-b]pyrazine: This compound shares a similar core structure but lacks the bromophenyl group.
Quinoxaline: Another related compound with a similar heterocyclic structure but different substituents.
Uniqueness
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C12H8BrN3 |
|---|---|
Molekulargewicht |
274.12 g/mol |
IUPAC-Name |
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C12H8BrN3/c13-9-3-1-2-8(6-9)10-7-11-12(16-10)15-5-4-14-11/h1-7H,(H,15,16) |
InChI-Schlüssel |
OCDUBFIMRNXMGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=NC=CN=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



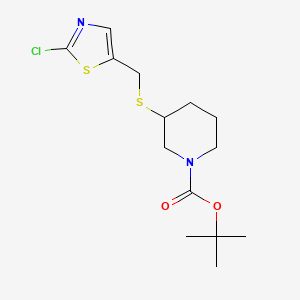

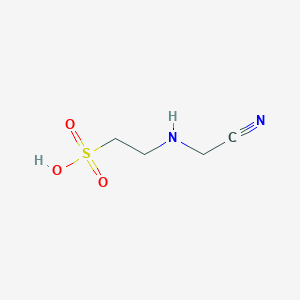
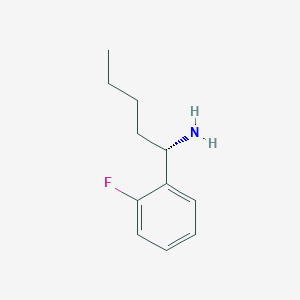
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)

